REACTION_CXSMILES
|
COC([N:5]1[C:13]([NH2:14])=[C:12]2[C:7]([CH:8]=[C:9]([Cl:15])[CH:10]=[CH:11]2)=[N:6]1)=O>COC(OC(OC)=O)=O>[NH2:14][C:13]1[C:12]2[C:7](=[CH:8][C:9]([Cl:15])=[CH:10][CH:11]=2)[NH:6][N:5]=1
|
Name
|
3-amino-6-chloroindazole-2-carboxylic acid methyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)N1N=C2C=C(C=CC2=C1N)Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
COC(=O)OC(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
NC1=NNC2=CC(=CC=C12)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.1 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |